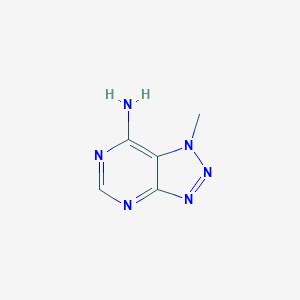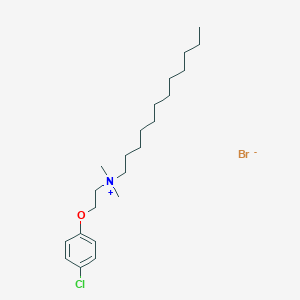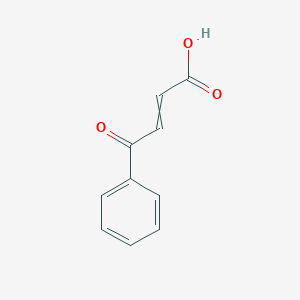![molecular formula C8H14N2O2 B097718 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide CAS No. 15846-26-1](/img/structure/B97718.png)
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methyl-1-oxopropyl)-3-butyn-2-amine or MOPB.
Mechanism Of Action
The mechanism of action of MOPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or transporters in the body. In particular, MOPB has been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
Biochemical And Physiological Effects
Studies have shown that MOPB has a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPB has cytotoxic effects on cancer cells, inhibits dopamine transporters, and can act as a building block for the synthesis of new materials. In vivo studies have shown that MOPB can cross the blood-brain barrier and accumulate in the brain, suggesting that it could have potential therapeutic applications in neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using MOPB in lab experiments is its unique structure, which could make it a valuable building block for the synthesis of new materials. Another advantage is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using MOPB in lab experiments is its cytotoxic effects on cancer cells, which could make it difficult to work with in certain contexts.
Future Directions
There are several future directions for research on MOPB. One area of interest is the development of MOPB as an anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery methods for MOPB in cancer treatment. Another area of interest is the potential therapeutic applications of MOPB in neurological disorders. Additional research is needed to fully understand the mechanism of action of MOPB in the brain and to develop effective treatment strategies. Finally, there is potential for the development of new materials using MOPB as a building block. Further research is needed to explore the properties of these materials and their potential applications.
Synthesis Methods
The synthesis of 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide involves the reaction of 2-methylacetoacetate with propargylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a yield of around 50%, making it an efficient approach for the synthesis of MOPB.
Scientific Research Applications
MOPB has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, MOPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MOPB has cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In neurochemistry, MOPB has been studied for its effects on dopamine transporters. Research has shown that MOPB can inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
In materials science, MOPB has been investigated for its potential as a building block for the synthesis of new materials. The unique structure of MOPB makes it a promising candidate for the development of new materials with specific properties.
properties
CAS RN |
15846-26-1 |
|---|---|
Product Name |
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide |
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)but-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12) |
InChI Key |
JBKZUDJFOSCJDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Canonical SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Other CAS RN |
15846-26-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



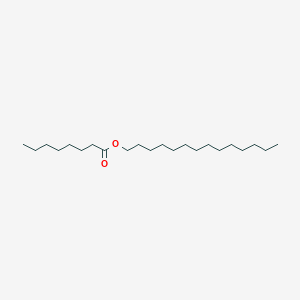
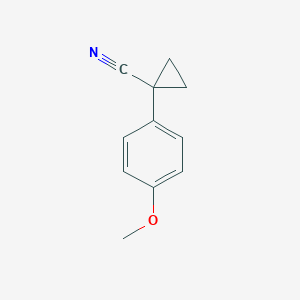
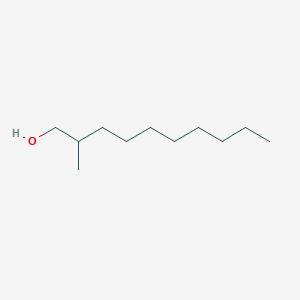
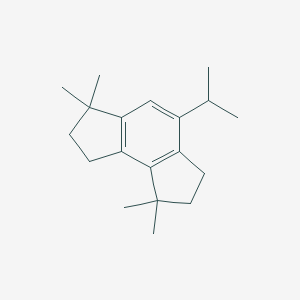

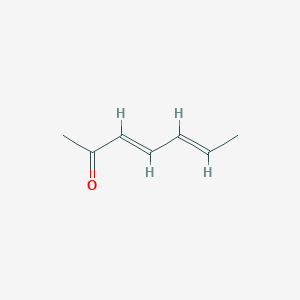
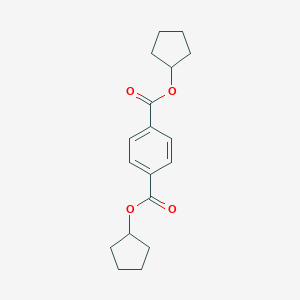

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

